Vinylidene diacetate

Description

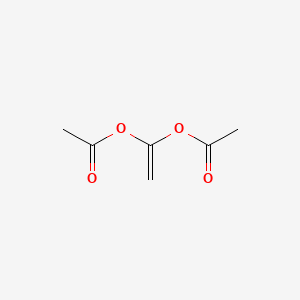

Vinylidene diacetate (chemical structure presumed as $ \text{CH}2=\text{C(OAc)}2 $, where OAc represents acetate) is a diacetate ester derivative of vinylidene, a functional group characterized by two adjacent double-bonded carbons. For instance, 1,4-butanediol diacetate is highlighted as an intermediate in synthesizing polymers, motor fuels, and pharmaceuticals, suggesting that this compound may similarly participate in industrial catalytic or polymerization processes .

Properties

CAS No. |

7283-44-5 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

1-acetyloxyethenyl acetate |

InChI |

InChI=1S/C6H8O4/c1-4(7)9-6(3)10-5(2)8/h3H2,1-2H3 |

InChI Key |

JNBLCHLVUYMNLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylidene diacetate can be synthesized through several methods. One common approach involves the reaction of vinylidene chloride with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-2 atm. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, this compound is produced through a continuous process involving the reaction of vinylidene chloride with acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Vinylidene diacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield vinylidene and acetic acid. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted vinylidene derivatives. Common nucleophiles include halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 20°C to 80°C.

Reduction: Lithium aluminum hydride; temperatures ranging from 0°C to 50°C.

Substitution: Halides, amines; temperatures ranging from 20°C to 100°C.

Major Products Formed:

Oxidation: Acetic acid, carbon dioxide.

Reduction: Vinylidene, acetic acid.

Substitution: Substituted vinylidene derivatives.

Scientific Research Applications

Polymer Production and Applications

2.1 Copolymerization

Vinylidene diacetate can be copolymerized with other monomers such as vinyl acetate to produce materials with enhanced properties. For example, copolymers of vinyl acetate and this compound have been shown to improve mechanical strength and thermal stability compared to homopolymers. This makes them suitable for applications in coatings, adhesives, and films .

2.2 Film Formation

The copolymerization of this compound leads to the formation of films that are resistant to water and organic solvents. These films can be used in packaging materials and protective coatings due to their durability and barrier properties .

Case Studies

3.1 Cross-linked Hydrolyzed Interpolymers

A study demonstrated the preparation of cross-linked interpolymers using vinyl acetate and this compound. The resulting polymer exhibited significant improvements in solubility and mechanical strength after treatment with sulfuric acid, making it suitable for applications requiring high durability, such as filter papers .

3.2 Adhesive Applications

Research indicates that solutions containing this compound can serve as effective adhesives for various substrates, including paper, wood, and fabrics. The adhesive properties are enhanced through the cross-linking process, which increases the bond strength significantly .

Data Tables

| Property | Vinyl Acetate | This compound | Copolymer (10:2 Ratio) |

|---|---|---|---|

| Solubility in Water | Soluble | Insoluble | Swollen but not soluble |

| Mechanical Strength | Moderate | High | Very High |

| Thermal Stability | Moderate | High | Very High |

Industrial Applications

5.1 Coatings and Sealants

This compound-based polymers are widely used in coatings due to their excellent adhesion properties and resistance to environmental factors such as moisture and UV light .

5.2 Cosmetic Formulations

In the cosmetic industry, this compound is utilized as a film former and rheology modifier. Its ability to enhance the texture and stability of formulations makes it valuable for products like lotions and creams .

5.3 Membrane Technology

Recent studies have explored the use of this compound in membrane technology, particularly for filtration applications where high permeability and selectivity are required .

Mechanism of Action

The mechanism of action of vinylidene diacetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups, such as the vinylidene and acetate groups. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the acetate groups are oxidized to form acetic acid, while in substitution reactions, the vinylidene group undergoes nucleophilic attack to form substituted derivatives.

Comparison with Similar Compounds

Vinylidene Chloride ($ \text{CH}2=\text{CCl}2 $)

Vinylidene chloride shares the vinylidene group ($ \text{CH}_2=\text{C} $) but substitutes acetate groups with chlorine atoms. Key distinctions include:

- Reactivity : Vinylidene chloride is a precursor in polyvinylidene chloride (PVDC) production, valued for barrier properties in packaging. In contrast, diacetate derivatives like vinylidene diacetate are more likely to engage in esterification or polymerization reactions due to their labile acetate groups .

- Hazards: Vinylidene chloride is noted for forming explosive peroxides upon prolonged storage, a risk shared with other ethers and unsaturated compounds . This compound’s hazards remain undocumented in the evidence but may involve similar instability due to its unsaturated structure.

Triethylene Glycol Diacetate ($ \text{C}{10}\text{H}{18}\text{O}_6 $)

This compound, featuring two acetate groups linked to a triethylene glycol backbone, differs in saturation and application:

- Applications : Triethylene glycol diacetate is used as a plasticizer or solvent, whereas this compound’s conjugated double bond may favor catalytic or polymerization roles, akin to palladium diacetate in vinylidene-mediated cycloadditions .

- Peroxide Formation : Both compounds are listed as peroxide-forming chemicals, necessitating stringent storage protocols .

Dibutyltin Diacetate ($ \text{C}{12}\text{H}{24}\text{O}_4\text{Sn} $)

As an organotin compound, dibutyltin diacetate serves as a catalyst in polyurethane and PVC production. Unlike this compound, it lacks unsaturated bonds but shares reactivity through acetate groups, which act as leaving groups in transesterification or condensation reactions .

Comparative Data Table

Research Findings and Mechanistic Insights

- Catalytic Roles : Palladium diacetate facilitates vinylidene intermediate formation in cycloaddition reactions, suggesting that this compound could participate in analogous catalytic cycles, particularly in polymer chemistry .

- Structural Reactivity : The electron-withdrawing acetate groups in this compound may enhance electrophilicity at the vinylidene carbon, promoting nucleophilic attacks or radical polymerization, similar to vinylidene chloride’s behavior in PVDC synthesis .

Biological Activity

Vinylidene diacetate (VDA) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of VDA, focusing on its pharmacological properties, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound is an unsaturated diester with the chemical formula . Its structure includes two acetyl groups attached to a vinylidene backbone, which contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including polymerization, which can enhance its biological applications.

Synthesis of this compound

The synthesis of VDA typically involves the reaction of acetic anhydride with vinylidene chloride in the presence of a catalyst. This process can yield high purity products suitable for further biological testing. The synthesis methods have been optimized to improve yield and minimize by-products, making VDA more accessible for research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Anticancer Effects

VDA has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as a chemotherapeutic agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, VDA has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of VDA revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating potent activity .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, VDA was tested on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis indicated that VDA induced apoptosis in these cells through the activation of caspase-3 .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing vinylidene diacetate, and how can researchers validate product purity?

- Methodological Answer : The synthesis typically involves acetylation reactions under controlled anhydrous conditions. Researchers should employ techniques like nuclear magnetic resonance (NMR) to confirm molecular structure and high-performance liquid chromatography (HPLC) to assess purity. To validate results, replicate experiments under identical conditions and cross-reference spectral data with literature . Ensure calibration of instruments and use internal standards for quantitative analysis to minimize systematic errors .

Q. How can the structural and thermal stability of this compound be systematically characterized?

- Methodological Answer : Use X-ray diffraction (XRD) for crystallographic analysis and differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to evaluate thermal behavior. For reproducibility, document environmental conditions (e.g., humidity, temperature) during testing. Compare results with computational models (e.g., density functional theory) to validate experimental observations .

Advanced Research Questions

Q. What experimental design considerations are critical for studying reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer : Employ a factorial design to isolate variables such as catalyst concentration, temperature, and solvent polarity. Use kinetic studies (e.g., time-resolved spectroscopy) to track intermediate formation. Link findings to existing theories, such as transition-state models or Hammond’s postulate, to explain mechanistic pathways . Ensure control experiments are conducted to rule out side reactions .

Q. How should researchers address contradictory literature data on the hydrolytic stability of this compound?

- Methodological Answer : Conduct a systematic review to identify methodological discrepancies (e.g., pH conditions, analytical techniques). Replicate key studies under standardized protocols, and perform meta-analyses to quantify variability. Use multivariate regression to identify confounding factors (e.g., trace moisture in solvents) that may explain inconsistencies .

Q. What statistical approaches are appropriate for analyzing the relationship between reaction parameters and this compound yield?

- Methodological Answer : Apply response surface methodology (RSM) or design of experiments (DOE) to model nonlinear relationships. Use ANOVA to assess significance of variables and Pareto charts to prioritize factors. Validate models via leave-one-out cross-validation or bootstrapping .

Q. How can a theoretical framework be developed to predict this compound’s reactivity in novel copolymerization systems?

- Methodological Answer : Integrate quantum mechanical calculations (e.g., molecular orbital theory) with experimental kinetics to build a reactivity descriptor database. Validate predictions using small-scale pilot reactions and compare outcomes with computational simulations. Reference established polymerization theories (e.g., radical vs. ionic mechanisms) to contextualize findings .

Q. What strategies optimize reaction conditions for this compound synthesis using design of experiments (DOE)?

- Methodological Answer : Define independent variables (e.g., molar ratios, temperature) and response variables (e.g., yield, purity). Use a central composite design to explore variable interactions and identify optimal conditions. Post-optimization, validate the model via triplicate runs and perform residual analysis to check for outliers .

Methodological Best Practices

- Data Integrity : Maintain detailed lab notebooks with timestamps, raw data, and instrument logs. Use triangulation (e.g., spectral, chromatographic, and elemental analysis) to confirm results .

- Theoretical Alignment : Ground hypotheses in existing frameworks (e.g., reaction kinetics, stereoelectronic effects) to ensure findings contribute meaningfully to the field .

- Ethical Compliance : Adhere to safety protocols for handling reactive acetates and disclose all conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.